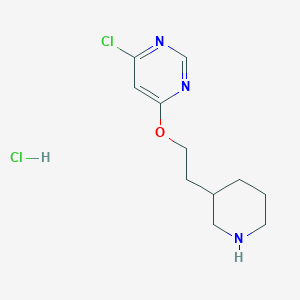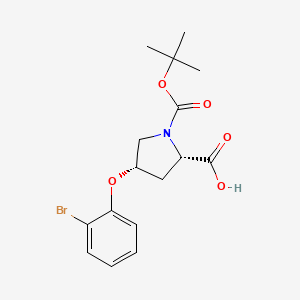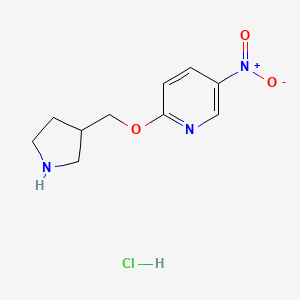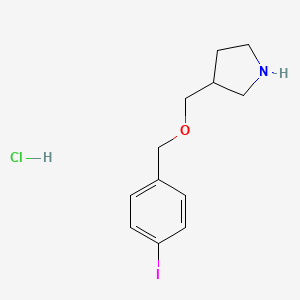
Methyl 4-(3-piperidinylmethoxy)benzoate hydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of “Methyl 4-(3-piperidinylmethoxy)benzoate hydrochloride” is C14H20ClNO3 . The InChI code for this compound is 1S/C14H19NO3.ClH/c1-17-14(16)12-3-2-4-13(9-12)18-10-11-5-7-15-8-6-11;/h2-4,9,11,15H,5-8,10H2,1H3;1H .Physical And Chemical Properties Analysis
“Methyl 4-(3-piperidinylmethoxy)benzoate hydrochloride” is an organic, white crystalline powder. It is soluble in water and organic solvents. The molecular weight of this compound is 285.77 g/mol .Aplicaciones Científicas De Investigación
Pharmacological Properties and Analysis :
- Paroxetine hydrochloride, a phenylpiperidine derivative and a selective serotonin reuptake inhibitor, shares structural similarities with Methyl 4-(3-piperidinylmethoxy)benzoate hydrochloride. It is used in the treatment of several disorders, including depression and anxiety, and its physicochemical properties, spectroscopic data, stability, preparation methods, and analytical techniques in pharmaceutical and biological samples are well-documented (Germann et al., 2013).
Antispasmodic Activity :
- The compound HL 752, an ester analogue of methyl-2-(4-(2-piperidinoethoxy)benzoyl)-benzoate hydrochloride, demonstrated potent and long-lasting antispasmodic activity in both in vitro and in vivo studies. This indicates the potential of similar compounds in clinical applications for spasm relief (Bal-Tembe et al., 1997).
Antiparasitic Activity :
- Piper species, which contain similar benzoic acid derivatives, have been shown to possess significant antiparasitic activities. Specifically, certain methyl benzoate derivatives exhibited effective action against Leishmania strains and Trypanosoma cruzi (Flores et al., 2008).
Insecticidal Properties :
- The extract of Piper guanacastensis, containing methyl 4-hydroxy-3-(3'-methyl-2'-butenyl)benzoate, showed noteworthy insecticidal activity against mosquito larvae, suggesting potential applications in pest control (Pereda-Miranda et al., 1997).
Neuroprotective Effects :
- NS-7, structurally related to Methyl 4-(3-piperidinylmethoxy)benzoate hydrochloride, showed inhibitory effects on voltage-sensitive sodium channels in the rat brain, suggesting potential neuroprotective applications (Shimidzu et al., 1997).
Metabolic and Pharmacokinetic Studies :
- The metabolic fate of synthetic cannabinoid receptor agonists similar in structure, involving ester hydrolysis and monooxygenase activity, provides insights into the metabolism and potential drug interactions of Methyl 4-(3-piperidinylmethoxy)benzoate hydrochloride (Richter et al., 2022).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 4-(piperidin-3-ylmethoxy)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-17-14(16)12-4-6-13(7-5-12)18-10-11-3-2-8-15-9-11;/h4-7,11,15H,2-3,8-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHUNECYWOWFBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-piperidinylmethoxy)benzoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1397583.png)


![3-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1397586.png)
![3-{[(3,5-Difluorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397588.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(2,4-dichloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1397589.png)

![2-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397596.png)
![3-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397597.png)
![4-{2-[(3,5-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397598.png)

![2-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397604.png)

![3-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1397606.png)